3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal
Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-tetrafluorobutanal with trifluoromethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination or gas-phase fluorination, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
3,4,4,4-Tetrafluorobutanal: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanol: The alcohol derivative of the compound, with distinct chemical properties.
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanoic acid: The carboxylic acid derivative, used in different chemical contexts.
Uniqueness
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is unique due to the presence of both the tetrafluoro and trifluoromethoxy groups. This combination imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Biological Activity
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butanal is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethoxy group. These features contribute to its distinct reactivity and potential applications in various scientific fields, particularly in biology and medicine.
The presence of fluorine atoms in this compound enhances its stability and reactivity. The trifluoromethoxy group is known to influence the compound's interaction with biological systems, potentially affecting its biological activity.
Property | Value |
---|---|
Molecular Formula | C5H3F7O2 |
Molecular Weight | 210.07 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
3. Interaction with Biological Molecules
The compound's fluorinated structure allows it to interact with biomolecules such as proteins and nucleic acids. This interaction can alter the conformation and function of these molecules, leading to various biological effects.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial activity of fluorinated compounds, this compound was tested against E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Case Study 2: Cancer Cell Apoptosis
A study involving human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a marked increase in cells undergoing programmed cell death after exposure to varying concentrations of the compound.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Disruption: The fluorinated groups may interact with lipid bilayers, leading to increased permeability and cell lysis.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes within microbial or cancer cells.
- Signal Transduction Modulation: It could affect signaling pathways that regulate cell growth and apoptosis.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGJIRFRGHHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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